Product packaging for (S)-3-(1-Aminobutyl)phenol(Cat. No.:)

(S)-3-(1-Aminobutyl)phenol

Cat. No.: B12959622
M. Wt: 165.23 g/mol
InChI Key: AMEJFGQGKYMTCT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-Aminobutyl)phenol is a chiral aminophenol compound that serves as a valuable intermediate in organic and medicinal chemistry research. Its structure, featuring a phenol group and a chiral primary amine separated by a butyl chain, makes it a versatile building block for the development of asymmetric catalysts and ligands . Research on analogous chiral 1,3-aminophenols demonstrates their significant potential as promoters in enantioselective reactions, such as the addition of diethylzinc to aldehydes, where they can achieve high enantiomeric excess . Furthermore, structurally similar compounds, such as (S)-4-(1-Aminobutyl)phenol, have been investigated in medicinal chemistry for their binding affinity to neurotransmitter receptors, suggesting potential research applications in neuropharmacology . The primary amine and phenolic hydroxyl groups provide two distinct sites for chemical modification, enabling reactions such as acylation, Schiff base formation, and electrophilic aromatic substitution, which are useful for creating libraries of derivatives for various research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B12959622 (S)-3-(1-Aminobutyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[(1S)-1-aminobutyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m0/s1

InChI Key

AMEJFGQGKYMTCT-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)O)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

Preclinical Pharmacological Investigations and Molecular Mechanisms of S 3 1 Aminobutyl Phenol Derivatives

Receptor Binding Profiles and Ligand-Receptor Interactions

Characterization of Binding to Nuclear Receptors

Phenolic compounds, a broad class that includes derivatives of (S)-3-(1-Aminobutyl)phenol, are recognized for their potential to interact with nuclear receptors. For instance, bisphenol A (BPA), a well-known phenolic compound, demonstrates strong binding to the human estrogen-related receptor-gamma (ERR-γ). nih.gov Research has shown that [3H]BPA exhibits a high affinity for the ligand-binding domain of ERR-γ, with a dissociation constant (KD) of 5.50 nM. nih.gov

Structural analysis of BPA derivatives has revealed that only one of the two phenol-hydroxyl groups is essential for this high-affinity binding. nih.gov This interaction is significant as it allows these derivatives to maintain the high constitutive basal activity of ERR-γ. nih.gov Another example of nuclear receptor interaction is the pregnane (B1235032) X receptor (PXR), which is a target for the BET inhibitor JQ1 and its inactive enantiomer, (−)-JQ1. oup.com A co-crystal structure of PXR with JQ1 identified the tert-butyl moiety of JQ1 as a crucial anchor for binding. oup.com This highlights the specific structural features that can govern the interaction of small molecules with nuclear receptors. While direct studies on this compound derivatives and their specific binding to the full range of nuclear receptors are not extensively detailed in the provided context, the established reactivity of phenolic structures with receptors like ERR-γ and PXR suggests a potential for similar interactions. nih.govoup.com

Dopamine (B1211576) Receptor (D2, D3) Selectivity and Allosteric Modulation

Derivatives of phenolic compounds have been investigated for their modulatory effects on dopamine D2 and D3 receptors, which are key targets in the central nervous system. nih.govnih.gov Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the advantage of greater selectivity and a more nuanced regulation of receptor activity. nih.govnih.govmdpi.com This can be particularly beneficial in preserving the natural patterns of neurotransmission. nih.gov

One notable example is SB269652, which was identified as the first negative allosteric modulator (NAM) for D2 and D3 receptor dimers. nih.gov This compound exhibits a unique bitopic binding mode, interacting with both the orthosteric binding site and a secondary, allosteric pocket. plos.org The interaction is sensitive to specific amino acid residues, such as Glu2.65, which plays a key role in the affinity and cooperativity of SB269652. plos.org While SB269652 itself is a complex molecule, its mechanism provides a framework for understanding how phenolic derivatives could achieve selectivity. The high sequence similarity between the orthosteric sites of D2 and D3 receptors makes achieving selectivity with traditional ligands challenging. acs.org However, allosteric sites are less conserved, presenting an opportunity for the development of subtype-selective modulators. uniroma1.it For instance, SB269652 displays significantly higher affinity for the D3 receptor over other amine receptors. uniroma1.it

Positive allosteric modulators (PAMs) have also been developed. PAOPA, for example, is a PAM at the D2 receptor that enhances the binding of dopamine. mdpi.com The development of such modulators underscores the potential for phenolic derivatives to be designed for specific modulatory effects on dopamine receptor subtypes. nih.gov

G Protein-Coupled Receptor (GPR88) Agonistic Activity

GPR88 is an orphan G protein-coupled receptor highly expressed in the striatum, a brain region crucial for motor control, reward, and cognition. nih.govmedchemexpress.com It is considered a promising therapeutic target for neuropsychiatric and neurodegenerative disorders. medchemexpress.comnih.gov Several synthetic agonists for GPR88 have been developed, and their structure-activity relationships (SAR) have been studied.

One such agonist is 2-AMPP, which has served as a scaffold for the development of more potent and selective compounds. nih.gov SAR studies on (4-alkoxyphenyl)glycinamides revealed that the agonist activity is sensitive to the length and branching of the alkoxy side chain. nih.gov For example, a 2-methylpentyl group was found to be more potent than a 1-methylpentyl or 4-methylpentyl group. nih.gov Similarly, branched alkyl groups generally conferred higher potency than linear ones. nih.gov

Another class of GPR88 agonists are (4-substituted-phenyl)acetamides, designed based on a "reversed amide" strategy from the 2-AMPP scaffold. nih.gov Computational docking studies suggest these novel agonists bind to the same allosteric site on GPR88 as another agonist, 2-PCCA. nih.gov The potent, selective, and brain-penetrant GPR88 agonist, RTI-13951-33, has been shown to reduce alcohol-related behaviors in animal models, demonstrating the therapeutic potential of targeting this receptor. medchemexpress.comresearchgate.net The activation of GPR88 by agonists can also influence the signaling of other GPCRs, such as opioid receptors, suggesting a broader modulatory role for GPR88 in the brain. elifesciences.org

Table 1: GPR88 Agonist Activity of (4-Alkoxyphenyl)glycinamide Derivatives

Compound Alkoxy Side Chain EC50 (nM)
2 2-methylpentyl Not specified
12 1-methylpentyl 380
13 4-methylpentyl 282
14 n-pentyl 295
16 (S)-2-methylbutyl 174
18 n-butyl Not specified
19 cyclobutylmethyl 234

| 20 | n-propyl | Not specified |

Data sourced from preclinical studies on GPR88 agonists. nih.gov

Diverse Biological Activities and Cellular Effects (In Vitro)

Antioxidant Mechanisms and Radical Scavenging Pathways

Phenolic compounds are well-documented for their antioxidant properties, which stem from their ability to scavenge free radicals and modulate cellular oxidative stress. nih.govffhdj.com The primary mechanisms of radical scavenging by phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, a single electron is transferred. mdpi.com

The antioxidant capacity of phenolic compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.govmdpi.com The presence of multiple hydroxyl groups generally enhances antioxidant activity. mdpi.com For instance, the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures HAT-based activity, shows a correlation between the number of free hydroxyls and radical scavenging ability. mdpi.com

Phenolic compounds can scavenge a variety of reactive oxygen species (ROS), including hydroxyl radicals, peroxyl radicals, and superoxide (B77818) anions. mdpi.comnih.gov They can also exert their antioxidant effects indirectly by chelating metal ions like iron and copper, which catalyze the formation of free radicals, or by inhibiting enzymes involved in ROS production, such as xanthine (B1682287) oxidase. mdpi.comacs.org Furthermore, some polyphenols can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov

Antiproliferative Effects and Apoptosis Induction in Cancer Cell Lines

Phenolic compounds have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govmdpi.com These effects are often dose- and time-dependent. mdpi.commdpi.com For example, certain phenolic acids have been shown to inhibit the growth of human breast cancer T47D cells at low concentrations. nih.gov

The mechanisms underlying these anticancer activities are multifaceted. Phenolic compounds can induce cell cycle arrest, often at the G0/G1 or S phase, thereby halting cell proliferation. nih.govmdpi.com They can also trigger apoptosis, or programmed cell death, through various signaling pathways. nih.govmdpi.commdpi.com This can involve the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.commdpi.comresearchgate.net

Furthermore, some phenolic compounds can activate the caspase cascade, a family of proteases that execute apoptosis. mdpi.commdpi.com For instance, an increase in caspase-3 activity has been observed in non-small cell lung cancer cells treated with certain diarylpentanoids, which are structurally related to curcumin. mdpi.com The antiproliferative effects of these compounds can also be mediated through the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. mdpi.com

Table 2: Antiproliferative and Apoptotic Effects of a Phenolic Acid on T47D Breast Cancer Cells

Effect Observation
Cell Growth Time- and dose-dependent inhibition.
Cell Cycle Increase in the number of non-apoptotic cells in the S phase and a decrease in the G2/M phase.
Apoptosis Induced within 5 days.

| Apoptotic Proteins | Significant induction of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Fas. |

Data from a study on the effects of phenolic acids on human breast cancer cells. nih.gov

Anti-inflammatory Properties and Cytokine Modulation

Phenolic compounds possess well-established anti-inflammatory properties, which they exert through various molecular mechanisms. nih.govvetenskaphalsa.se A key aspect of their anti-inflammatory action is the modulation of cytokine production. ffhdj.comnih.gov Cytokines are signaling proteins that play a crucial role in the inflammatory response. Phenolic compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

The regulation of cytokine expression can occur at both the transcriptional and post-transcriptional levels. nih.gov For example, in a model of inflamed human intestinal epithelium, the phenolic compounds genistein (B1671435) and epigallocatechin-3-gallate (EGCG) were found to reduce the secretion of IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1). nih.gov Interestingly, this reduction in protein levels was not always accompanied by a corresponding decrease in mRNA expression, suggesting a post-transcriptional regulatory mechanism. nih.gov

Phenolic compounds can also interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes. vetenskaphalsa.se By inhibiting NF-κB activation, phenolic compounds can effectively suppress the inflammatory cascade. nih.gov Additionally, they can inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govvetenskaphalsa.se This multifaceted approach to modulating inflammation highlights the therapeutic potential of phenolic derivatives in inflammatory conditions. ffhdj.com

Table 3: Mentioned Compounds

Compound Name
This compound
2-AMPP
2-PCCA
Bisphenol A (BPA)
Curcumin
Epigallocatechin-3-gallate (EGCG)
Genistein
JQ1
PAOPA
RTI-13951-33

Structure Activity Relationship Sar Elucidation and Medicinal Chemistry Design

Stereochemical Impact on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many compounds, and (S)-3-(1-Aminobutyl)phenol is no exception. The spatial arrangement of atoms, particularly at a chiral center, can significantly influence how a molecule interacts with its biological target, such as a receptor or enzyme. libretexts.org This specificity arises because biological targets are themselves chiral, often leading to different pharmacological effects between enantiomers. libretexts.org

The (S)-configuration of 3-(1-Aminobutyl)phenol is crucial for its biological and chemical activity. The specific three-dimensional orientation of the substituents around the chiral carbon in the aminobutyl side chain dictates its stereoselective interactions with its target. While detailed biological data for this compound is not extensively available in the provided search results, the general principles of stereochemistry in drug design suggest that the (S)-enantiomer likely exhibits a different potency and selectivity profile compared to its (R)-counterpart. libretexts.org For instance, in related compounds like 3-(1-aminoethyl)phenol, the stereochemistry is known to be a key determinant of its biological activity. The separation and analysis of enantiomers, often achieved through techniques like chiral high-performance liquid chromatography (HPLC), are essential to characterize the distinct pharmacological properties of each stereoisomer.

The importance of stereochemistry is further highlighted by studies on other chiral molecules where one enantiomer is active while the other is inactive or may even have undesirable effects. libretexts.org For example, only the (S)-enantiomer of the common painkiller ibuprofen (B1674241) is effective. libretexts.org Therefore, understanding the stereochemical impact is a fundamental aspect of medicinal chemistry design for compounds like this compound.

Influence of Alkyl Chain Length (Butyl vs. Ethyl) on Target Binding

The length of the alkyl chain substituent on a pharmacologically active molecule can significantly impact its binding affinity and selectivity for its biological target. In the case of 3-aminophenol (B1664112) derivatives, modifying the length of the N-alkyl chain is a common strategy to modulate biological activity. nih.govchemrxiv.org

Comparing a butyl to an ethyl group at the 1-position of the amino side chain in 3-aminophenol derivatives introduces changes in lipophilicity, steric bulk, and conformational flexibility, all of which can affect how the molecule interacts with the binding pocket of a receptor. rsc.orgrsc.org Generally, increasing the alkyl chain length can enhance binding affinity up to an optimal length, after which further extension may lead to a decrease in activity due to steric hindrance or unfavorable interactions. nih.gov

For instance, studies on cannabimimetic indoles have shown that an alkyl chain of at least three carbons is necessary for high-affinity binding, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to a heptyl group resulted in a dramatic decrease in binding. nih.gov Similarly, for N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest bactericidal effects, while those with shorter chains (less than five carbons) are inactive. chemrxiv.org

While direct comparative studies between the butyl and ethyl analogs of (S)-3-(1-aminoalkyl)phenol are not detailed in the provided results, these examples from other classes of compounds underscore the critical role of alkyl chain length in determining biological activity. The butyl group in this compound likely contributes to a specific balance of hydrophobic and steric interactions within the binding site that is different from what an ethyl group would provide.

Phenolic Hydroxyl Group Contributions to Pharmacological Activity

The phenolic hydroxyl (-OH) group is a key functional group that significantly contributes to the pharmacological activity of this compound and related phenolic compounds. wikipedia.orgmdpi.com Its importance stems from its ability to participate in several types of interactions that are crucial for molecular recognition and biological effect.

One of the primary roles of the phenolic hydroxyl group is its ability to act as a hydrogen bond donor and acceptor. mdpi.com This allows it to form strong hydrogen bonds with amino acid residues in the binding pocket of a target protein, such as a receptor or enzyme. nih.gov These hydrogen bonding interactions are often critical for anchoring the ligand in the correct orientation for optimal binding and subsequent biological response. nih.gov

Furthermore, the hydroxyl group increases the polarity of the molecule, which can influence its solubility and pharmacokinetic properties. The acidity of the phenolic proton also means that the group can exist as a phenolate (B1203915) anion under physiological conditions, which can engage in ionic interactions with positively charged residues in the binding site. wikipedia.org

The presence of the hydroxyl group also influences the electronic properties of the aromatic ring, making it more electron-rich and susceptible to certain metabolic reactions, such as oxidation. wikipedia.org In some cases, the metabolic products of phenols can also be biologically active.

Studies on related compounds have demonstrated the critical nature of the phenolic hydroxyl group. For instance, in a series of tetrahydroisoquinoline phenols, removal or capping of the phenol (B47542) group led to a significant loss of activity, confirming its essential role in binding. nih.gov X-ray crystallography of these compounds in complex with their target receptor revealed that the phenol group formed a strong hydrogen bond network with key residues in the binding site. nih.gov

Aromatic Ring Substituent Effects on SAR

The nature and position of substituents on the aromatic ring of a drug molecule can profoundly influence its structure-activity relationship (SAR). wikipedia.org These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties. msu.edu

In the context of phenolic compounds, substituents on the benzene (B151609) ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org EDGs, such as alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic. wikipedia.org Conversely, EWGs, like nitro or halogen groups, decrease the electron density of the ring. masterorganicchemistry.com

The position of the substituent (ortho, meta, or para to the phenolic hydroxyl or the aminobutyl side chain) is also critical. ualberta.ca Different positional isomers can exhibit vastly different biological activities due to steric clashes or the ability to form specific interactions within the binding pocket of a receptor. msu.edu For example, in a series of 3-substituted benzylthioquinolinium iodides, substitutions at the ortho, meta, and para positions of the phenyl ring resulted in varying levels of antifungal activity. nih.gov

While specific SAR studies on substituted this compound are not detailed in the provided search results, the general principles of aromatic substitution are well-established in medicinal chemistry and would be directly applicable to optimizing the properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are valuable tools in drug discovery for predicting the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. insilico.eunih.gov

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as 1D, 2D, or 3D and encode various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that are most highly correlated with the biological activity and to build a predictive model. mdpi.com

For phenolic compounds, QSAR models have been successfully developed to predict their toxicity and antioxidant activity. insilico.eunih.gov For example, a QSAR study on the toxicity of phenols to Tetrahymena pyriformis used descriptors to model different mechanisms of toxic action. insilico.eu Another study on phenolic antioxidants derived models using calculated parameters like the heat of formation and the energy of molecular orbitals to estimate their antioxidant activities. nih.gov

While a specific QSAR model for this compound is not described in the provided search results, the methodology is broadly applicable. To develop a QSAR model for this compound and its analogs, one would need a dataset of related compounds with measured biological activity. Descriptors such as logP, polar surface area, and hydrogen bond donor/acceptor counts could then be calculated and used to build a predictive model.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a biological response. volkamerlab.orgmdpi.com These features typically include hydrogen bond donors and acceptors, positive and negative ionizable groups, hydrophobic regions, and aromatic rings. mdpi.comjppres.com

A pharmacophore model can be generated from a set of known active ligands, even without knowledge of the target's structure. rsc.orgresearchgate.net By aligning the active molecules and identifying their common chemical features, a 3D pharmacophore hypothesis can be developed. This model can then be used as a query to screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. jppres.comrsc.org

The key features of this compound that would be important for pharmacophore modeling include:

The phenolic hydroxyl group (hydrogen bond donor and acceptor)

The aromatic ring (hydrophobic and potential π-π stacking interactions)

The primary amine (hydrogen bond donor and positive ionizable group)

The chiral center, which defines the specific 3D orientation of these features.

Pharmacophore models have been successfully used in the discovery of novel agonists and inhibitors for various targets. rsc.org For instance, a pharmacophore model was used to identify novel TGR5 agonists, leading to the discovery of compounds with micromolar activity. rsc.org

While a specific pharmacophore model for this compound is not available in the provided search results, this approach represents a valuable strategy for the discovery of new and potent analogs based on its key structural features.

Computational Approaches for Understanding and Designing S 3 1 Aminobutyl Phenol

Molecular Docking Simulations for Ligand-Protein Complexes of (S)-3-(1-Aminobutyl)phenol

There is no specific information available in the reviewed literature regarding molecular docking studies performed on this compound. Consequently, details on its binding modes, key interactions with specific protein targets, and predicted binding affinities are not documented.

Characterization of Binding Modes and Key Interactions

No studies were found that characterize the binding pose or the specific amino acid interactions of this compound within a protein binding pocket.

Prediction of Binding Affinities and Energetics

There are no published data on the predicted binding affinities, such as docking scores or free energy of binding, for this compound with any biological target.

Molecular Dynamics Simulations to Explore Conformational Space of this compound

The scientific literature lacks reports on molecular dynamics simulations conducted to investigate the conformational landscape and dynamic behavior of this compound.

Dynamics of Ligand-Receptor Recognition and Stability

Without molecular dynamics simulation data, the dynamics of how this compound recognizes and maintains stability with a receptor cannot be described.

Protein-Ligand Binding Thermodynamics

There is no available research detailing the thermodynamic parameters, such as enthalpy and entropy changes, associated with the binding of this compound to a protein target as determined by molecular dynamics.

Virtual Screening and De Novo Drug Design Strategies

This compound belongs to the class of non-ergoline dopamine (B1211576) agonists, which are important for their therapeutic applications. nih.govelsevier.es Its core structure serves as a valuable scaffold for computational drug discovery efforts, including virtual screening and de novo design, to identify novel ligands for targets like dopamine receptors. nih.govmdpi.com

Virtual Screening (VS): Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as the dopamine D2 or D3 receptor. nih.govnih.gov The process can be either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, like this compound, as a template. The computer searches for other molecules in a database that have similar 2D or 3D structural features or pharmacophores (the essential arrangement of features for biological activity).

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein (e.g., a dopamine receptor) is known, SBVS can be employed. mdpi.com This involves docking thousands or millions of compounds from a virtual library into the receptor's binding site and using a scoring function to rank how well they fit. aging-us.com Studies targeting dopamine receptors have successfully used techniques like molecular docking (e.g., LibDock, CDOCKER, AutoDock Vina) to screen databases like ZINC and ChemDiv, identifying novel potential agonists. nih.govmdpi.comaging-us.com

The hit rate of a virtual screening campaign can be significantly higher than that of traditional high-throughput screening. For example, in a study to identify new dopamine D3 receptor ligands, a virtual screening of over 1.5 million compounds resulted in 37 selected molecules for in vitro testing, of which 27 showed significant inhibitory activity. mdpi.com

Virtual Screening Campaign Details
Target Dopamine D3 Receptor (D3R)
Screening Method AutoDock Vina-based virtual screening
Compound Library ChemDiv (>1,500,000 compounds)
Initial Hits (Computational) 300 molecules with lowest docking scores
Compounds Tested (In Vitro) 37
Confirmed Hits (>50% inhibition at 10 µM) 27 compounds (73% hit rate)
High-Activity Hits (>70% inhibition at 10 µM) 23 compounds
Data sourced from a virtual screening study for novel D3R ligands. mdpi.com

De Novo Drug Design: De novo design is a computational strategy for creating entirely new molecules that are tailored to fit a specific receptor binding site. nih.govbiorxiv.org Instead of searching existing libraries, algorithms build novel structures piece-by-piece (fragment-based) or by evolving existing structures. Using the binding mode of a known agonist like this compound, a de novo design program could suggest modifications or entirely new scaffolds that maintain key interactions with the dopamine receptor while improving properties like potency or selectivity. nih.goveuropa.eu This approach can involve generating pseudo-pharmacophore models to guide the design of new molecules with desired interaction patterns. europa.eu This strategy has been used to design inhibitors for various protein targets by "stitching" together chemical fragments that interact strongly with different parts of the binding pocket. biorxiv.org

Applications in Organic Synthesis and Pharmaceutical Research

Chiral Building Block in Asymmetric Synthesis

(S)-3-(1-Aminobutyl)phenol is a crucial chiral building block in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. Its defined stereochemistry is instrumental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where different enantiomers of a drug can have vastly different pharmacological effects. The presence of both a hydroxyl and an amino group on a chiral scaffold allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with high stereoselectivity. bldpharm.combldpharm.com

The utility of similar chiral phenols and amines is well-documented. For instance, (R)-3-(1-Aminoethyl)phenol is recognized for its role as a chiral building block in synthesizing complex molecules. The synthesis of such chiral amines often involves methods like the asymmetric reduction of ketones or the use of chiral catalysts to ensure the desired enantiomer is produced. The development of efficient synthetic routes, including those that avoid chromatographic purification, is a key focus in process chemistry to make these building blocks readily available for larger-scale applications. acs.org

Intermediate in the Synthesis of Complex Medicinal Agents (e.g., Rivastigmine Precursors)

A significant application of this compound and its analogs is their role as key intermediates in the synthesis of complex medicinal agents. A prominent example is the synthesis of Rivastigmine, a drug used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. jocpr.comscirp.org While the direct precursor to Rivastigmine is (S)-3-[1-(dimethylamino)ethyl]phenol, the synthesis of this and related compounds highlights the importance of chiral amino phenols. jocpr.com

The synthesis of Rivastigmine can proceed through various routes, including the resolution of a racemic mixture of the intermediate or through asymmetric synthesis to directly produce the desired (S)-enantiomer. One synthetic approach involves the reductive amination of 3-hydroxyacetophenone followed by chiral resolution to obtain the key chiral intermediate. This intermediate is then further reacted to produce Rivastigmine. The development of efficient and enantioselective synthetic methods for these precursors is an active area of research. scirp.org

Development of Probes for Biochemical and Cellular Assays

The structural motif of this compound, a substituted phenol (B47542), lends itself to the development of molecular probes for biochemical and cellular assays. Chemical probes are essential tools for studying biological processes and validating drug targets. ethz.ch The phenolic hydroxyl group can be a key interaction point with biological targets or can be modified to attach reporter groups like fluorophores.

The development of such probes often involves multi-step synthesis. For example, the creation of radiolabeled imaging agents can involve the reaction of a precursor phenol with a radiolabeled synthon. nih.gov The design of these probes requires careful consideration of their properties, including cell permeability and target engagement. Techniques like bioluminescence resonance energy transfer (BRET) can be used to assess the intracellular target occupancy of these probes. ethz.ch The versatility of the phenol group allows for the attachment of various functionalities, enabling the creation of probes for a wide range of biological applications, including affinity-based protein profiling. universiteitleiden.nl

Design of Novel Analogs with Improved Pharmacological Profiles

The scaffold of this compound provides a foundation for the design and synthesis of novel analogs with potentially improved pharmacological profiles. Medicinal chemists often use a known active compound as a starting point and systematically modify its structure to enhance properties such as potency, selectivity, and pharmacokinetic parameters. nih.govresearchgate.net

The process of analog design can involve various strategies. For instance, modifying substituents on the aromatic ring or the amino group can lead to changes in receptor binding affinity and functional activity. acs.org Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial in guiding the design of new analogs. acs.org This approach has been successfully used to develop novel compounds targeting a variety of receptors and enzymes. mdpi.comnih.gov The goal is to create new chemical entities with superior therapeutic properties compared to existing drugs.

Strategies for Industrial Scale-Up and Process Optimization

The transition of a synthetic route from a laboratory scale to an industrial scale presents numerous challenges. For valuable intermediates like this compound, developing a robust and economically viable large-scale synthesis is critical. asischem.comotavachemicals.com Process optimization is a key aspect of this scale-up, aiming to improve yields, reduce costs, and ensure safety and environmental sustainability. asischem.com

Future Research Directions and Translational Perspectives

Exploring Novel Therapeutic Areas for Aminophenol Compounds

The structural versatility of the aminophenol scaffold allows for its exploration in a multitude of therapeutic contexts beyond its established roles. Research is branching out to investigate the potential of aminophenol derivatives in several novel areas.

Oncology : Para-aminophenol is a key building block in the synthesis of various anticancer drugs. kajay-remedies.com For instance, it is an essential precursor for Cabozantinib, a tyrosine kinase inhibitor used in the treatment of renal and hepatocellular carcinomas. kajay-remedies.com Novel aminophenol analogues, such as p-dodecylaminophenol, have demonstrated potent anticancer activities against various cancer cell lines, including breast cancer, prostate cancer, and leukemia, by inducing apoptosis. nih.gov

Neuroprotection : Certain para-aminophenol derivatives have exhibited potential neuroprotective properties. kajay-remedies.com They may protect neurons from damage and promote neuronal survival, which could lead to new treatments for neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). kajay-remedies.com

Antimicrobial Agents : In an era of growing antibiotic resistance, aminophenol compounds are being investigated for their antimicrobial properties. kajay-remedies.com Schiff base derivatives of 4-aminophenol (B1666318) have shown promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com These compounds could form the basis for new drugs to combat resistant infections. kajay-remedies.com

Anti-inflammatory and Antioxidant Therapies : Para-aminophenol derivatives have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines. kajay-remedies.com This opens up possibilities for treating conditions like rheumatoid arthritis and inflammatory bowel disease. kajay-remedies.com Additionally, various o-aminophenol derivatives have displayed excellent antioxidant activity, with some showing superior performance compared to standard antioxidants like quercetin. researchgate.net

Table 1: Investigational Therapeutic Areas for Aminophenol Derivatives

Therapeutic Area Research Findings Potential Applications Citations
Oncology Precursor for tyrosine kinase inhibitors; analogues induce apoptosis in cancer cells. Treatment of renal cell carcinoma, hepatocellular carcinoma, breast cancer, prostate cancer. kajay-remedies.comnih.gov
Neuroprotection Derivatives may protect neurons from damage and enhance survival. Treatment for Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). kajay-remedies.com
Antimicrobial Schiff base derivatives show broad-spectrum antibacterial activity. Development of new drugs for antibiotic-resistant infections. kajay-remedies.commdpi.com
Anti-inflammatory Derivatives inhibit pro-inflammatory cytokines and mediators. Treatment for rheumatoid arthritis, inflammatory bowel disease. kajay-remedies.com
Antioxidant Derivatives exhibit potent antioxidant activity, scavenging free radicals. Management of conditions associated with oxidative stress. researchgate.net

Advanced Methodologies for Enantioselective Synthesis

The biological activity of chiral molecules like (S)-3-(1-Aminobutyl)phenol is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective methods for synthesizing single enantiomers is a critical area of research.

Future advancements focus on creating more efficient, scalable, and environmentally friendly processes. Transition metal catalysis, particularly with copper and rhodium, remains a cornerstone of these efforts. For example, a copper-catalyzed asymmetric cycloaddition has been developed for the stereoselective construction of chiral 2H-1,4-benzoxazines, which are related to the aminophenol structure, achieving high yields and excellent enantioselectivities (up to 97% ee). acs.org

Kinetic resolution is another powerful strategy for separating enantiomers. researchgate.net For instance, rhodium-catalyzed conjugate addition has been used for the kinetic resolution of phosphindole oxides, achieving outstanding stereoselectivity. researchgate.net Furthermore, the use of simple organic molecules and chiral phosphoric acids as catalysts is a growing trend, offering a metal-free alternative for enantioselective additions to imines. nih.gov These organocatalytic methods can produce homoallylamides in high yields and with excellent enantiomeric ratios (≥97:3 e.r.). nih.gov

Table 2: Advanced Catalytic Methods for Enantioselective Synthesis

Methodology Catalyst Type Key Features Citations
Asymmetric Cycloaddition Copper-based with chiral ligands Stereoselective construction of chiral heterocycles with high enantioselectivity. acs.org
kajay-remedies.commdpi.com-Rearrangement—Oxa-Michael Addition Cationic Copper catalyst Efficiently synthesizes meta-aminophenol derivatives from N-alkoxy-2-methylanilines. mdpi.com
Kinetic Resolution Rhodium-based High efficiency and excellent stereoselectivities for separating chiral molecules. researchgate.net
Alkylation of CF3-imines Zirconium-based with aminophenol ligands Delivers a chiral Lewis acid to activate the imine for highly enantioselective additions. nih.gov
Organocatalysis Simple amino alcohols / Chiral Phosphoric Acids Metal-free, efficient enantioselective allyl additions to a wide array of imines. nih.gov

Integration of High-Throughput Screening with Computational Methods

The discovery and optimization of new drug candidates from the aminophenol class is being revolutionized by the synergy between high-throughput screening (HTS) and advanced computational techniques. nih.gov This integration allows for the rapid evaluation of vast chemical libraries, significantly accelerating the early stages of drug discovery while reducing costs. nih.govnih.gov

High-Throughput Computational Screening (HTCS) utilizes powerful algorithms and molecular simulations to virtually screen millions of compounds for potential biological activity. nih.gov Core methods include:

Molecular Docking : Predicts how a compound (ligand) will bind to a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : Develops models that correlate the chemical structure of compounds with their biological activity. nih.gov

Pharmacophore Modeling : Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov

Table 3: Computational and Screening Methodologies in Drug Discovery

Method Description Application in Aminophenol Research Citations
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for activity against a biological target. Rapidly identifies active aminophenol derivatives from large libraries. nih.gov
Virtual High-Throughput Screening (vHTS) Computational filtering of large virtual libraries to prioritize compounds for real assays. Enriches HTS output by focusing on aminophenol compounds most likely to engage the target. nih.govresearchgate.net
Molecular Docking Simulates the interaction between a small molecule and a protein target. Predicts binding modes and affinities of aminophenol derivatives to their targets. nih.govbioinfcamp.com
QSAR Modeling Relates variations in chemical structure to changes in biological activity. Guides the optimization of the aminophenol scaffold to enhance therapeutic effects. nih.gov
AI/Machine Learning Uses algorithms to learn from data and make predictions. Improves accuracy of screening, identifies novel leads, and streamlines the discovery process. oxfordglobal.com

Development of Targeted Delivery Systems for Aminophenol Derivatives

Maximizing the therapeutic benefit of aminophenol compounds while minimizing systemic side effects is a key goal. The development of targeted drug delivery systems is a critical strategy to achieve this. bspublications.net These systems are designed to deliver the therapeutic agent precisely to the intended site of action, such as a tumor or a specific organ. openaccessjournals.com

Nanotechnology is at the forefront of this research. openaccessjournals.com Nanoparticles, such as liposomes, polymeric nanoparticles, and gold nanoparticles (AuNPs), can be engineered to encapsulate aminophenol derivatives. openaccessjournals.comnih.gov These carriers offer several advantages, including improved drug stability, controlled release kinetics, and enhanced cellular uptake. openaccessjournals.com

Active targeting strategies involve conjugating ligands, such as monoclonal antibodies, to the surface of the nanoparticle carrier. nih.gov These ligands bind to specific receptors or antigens that are overexpressed on the surface of target cells (e.g., cancer cells), leading to increased drug accumulation at the desired site through receptor-mediated endocytosis. nih.gov Stimuli-responsive systems represent another advanced approach, where drug release is triggered by specific physiological or external signals like changes in pH, temperature, or enzyme activity at the target site. openaccessjournals.com

Table 4: Strategies for Targeted Delivery of Aminophenol Derivatives

Delivery System Mechanism Advantages Citations
Polymeric Nanoparticles Encapsulation of the drug within a polymer matrix for passive or active targeting. Increased drug stability, prolonged circulation, controlled release. openaccessjournals.comnih.gov
Gold Nanoparticles (AuNPs) Drug conjugation to the surface of gold nanoparticles. Favorable biocompatibility, tunable surface chemistry, ability to cross cell membranes. nih.gov
Monoclonal Antibody Conjugates Antibodies attached to the delivery system bind to specific antigens on target cells. High specificity for target cells (e.g., cancer), enhanced cellular uptake. nih.gov
Stimuli-Responsive Systems Drug release is triggered by local environmental cues (e.g., pH, temperature). Site-specific drug release, reduced off-target effects and systemic toxicity. openaccessjournals.com

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